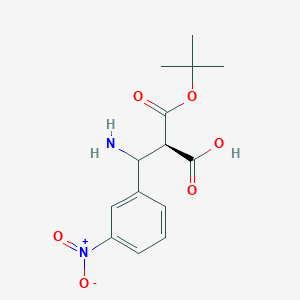
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a picolinic acid core. The molecular formula of this compound is C7H2ClF3N2O4, and it has a molecular weight of 270.55 g/mol . The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of picolinic acid, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 6-Chloro-3-amino-5-(trifluoromethyl)picolinic acid.
Substitution: 6-Substituted-3-nitro-5-(trifluoromethyl)picolinic acid derivatives.
科学研究应用
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential antimicrobial or anticancer effects. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes.
相似化合物的比较
Similar Compounds
6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the chloro and nitro groups.
3-Chloro-5-(trifluoromethyl)picolinic acid: Similar structure but lacks the nitro group.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but lacks the chloro and nitro groups.
Uniqueness
6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the picolinic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C7H2ClF3N2O4 |
|---|---|
分子量 |
270.55 g/mol |
IUPAC 名称 |
6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-5-2(7(9,10)11)1-3(13(16)17)4(12-5)6(14)15/h1H,(H,14,15) |
InChI 键 |
RPUXBHZEVJHCGR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])C(=O)O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)
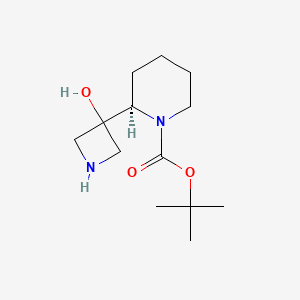

![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)

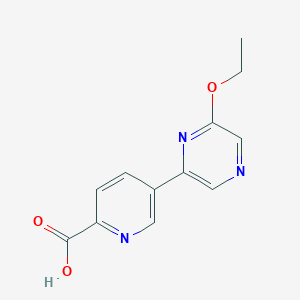
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
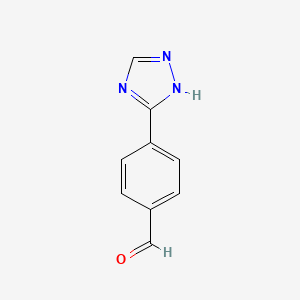

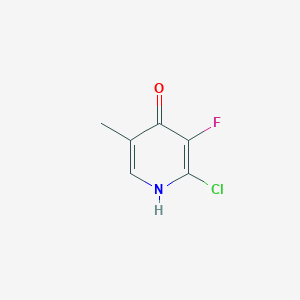
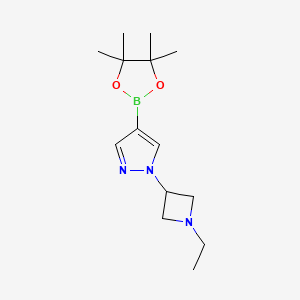
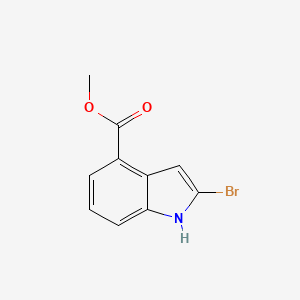
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
